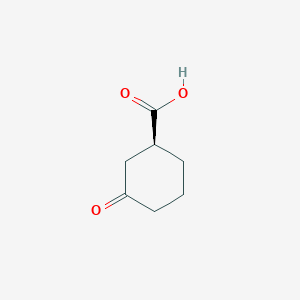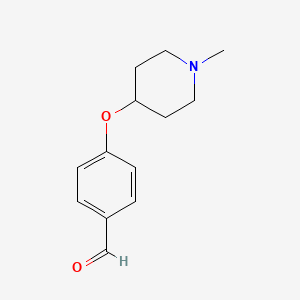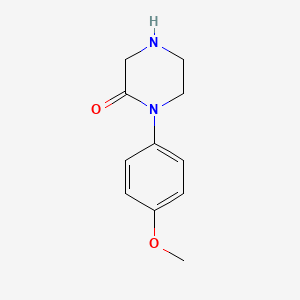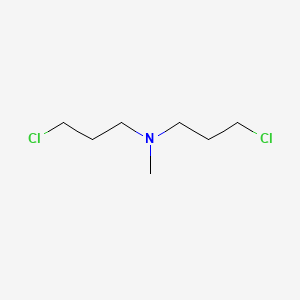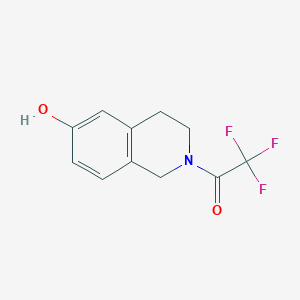
(4-Methylfuran-2-yl)boronic acid
Übersicht
Beschreibung
“(4-Methylfuran-2-yl)boronic acid” is a type of boronic acid that is derived from 4-methylfuran . Boronic acids are known for their ability to form stable cyclic esters with diols , which makes them useful in various biochemical applications .
Synthesis Analysis
Boronic acids, including “this compound”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The synthesis of boronic acids often involves the reaction of organometallic reagents with trialkoxyborane .Molecular Structure Analysis
Boronic acids and their corresponding boronic esters can have a trigonal planar geometry or upon reaction with a Lewis base, tetrahedral . The exact molecular structure of “this compound” would require further analysis, such as NMR or HR-MS .Chemical Reactions Analysis
Boronic acids, including “this compound”, are known to participate in Suzuki–Miyaura coupling reactions . They can also react with 1,2-diols by generating a stable cyclic ester . A high throughput analysis method has been developed for the analysis of a broad range of boronic acids present in industrial samples .Wissenschaftliche Forschungsanwendungen
Sugar Sensing : Boronic acids are crucial in the development of sugar sensors. A study by (Wang, Jin, & Wang, 2005) found that certain boronic acids can change fluorescent properties upon binding with sugars. This property is particularly useful for creating fluorescent sensors for carbohydrates.
Catalysis in Organic Chemistry : Boronic acids serve as versatile catalysts in organic reactions. (Hashimoto, Gálvez, & Maruoka, 2015) reported on the use of boronic acid in a highly enantioselective aza-Michael addition, demonstrating its utility in complex chemical reactions.
Synthesis and Material Chemistry : The role of boronic acids in the synthesis of compounds and materials is significant. For instance, (Hinkes & Klein, 2019) described a method for boronic acid synthesis that leverages the volatility of methylboronic acid, simplifying the synthesis process.
Biomedical Applications : Boronic acid polymers have shown potential in various biomedical applications. Research by (Cambre & Sumerlin, 2011) highlights their use in treating diseases such as HIV, obesity, diabetes, and cancer.
Chemosensors Development : Boronic acids are integral in the development of fluorescent chemosensors. (Huang et al., 2012) reviewed the progress in boronic acid sensors for detecting substances like carbohydrates and bioactive substances.
Sensing and Separation : Boronic acids are employed in various sensing and separation applications. (Lacina, Skládal, & James, 2014) discussed their role in biological labeling, protein manipulation, and development of therapeutics.
Glucose Responsive Systems : They are studied for their potential use in glucose-responsive polymeric insulin delivery systems. (Siddiqui, Billa, Roberts, & Osei, 2016) demonstrated that boronic acid-conjugated chitosan nanoparticles could be used for sustained insulin release.
Boronic Acid Catalysis : Boronic acids also find applications in reaction catalysis. (Hall, 2019) explored their use in various organic reactions, highlighting their versatility and efficiency.
Wirkmechanismus
In Suzuki–Miyaura coupling reactions, boronic acids participate in the transmetalation step, where they are transferred from boron to palladium . The exact mechanism of action of “(4-Methylfuran-2-yl)boronic acid” in other reactions would depend on the specific reaction conditions and partners.
Detailed properties such as boiling point, density, and refractive index would require specific experimental measurements .
Safety and Hazards
Zukünftige Richtungen
Boronic acids, including “(4-Methylfuran-2-yl)boronic acid”, are increasingly being used in diverse areas of research . They have potential applications in sensing, enzyme inhibition, cell delivery systems, and more . Future research will likely continue to explore these and other applications of boronic acids .
Eigenschaften
IUPAC Name |
(4-methylfuran-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO3/c1-4-2-5(6(7)8)9-3-4/h2-3,7-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCQZLAIBXKVFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CO1)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




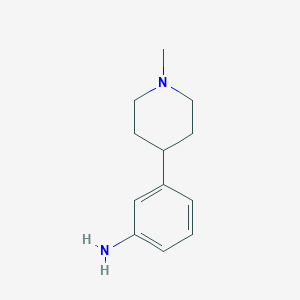
![5-((E)-2-{4-[(E)-2-(3-carboxy-4-hydroxyphenyl)vinyl]-phenyl}vinyl)-2-hydroxybenzoic acid](/img/structure/B3252270.png)
